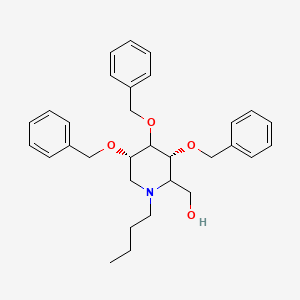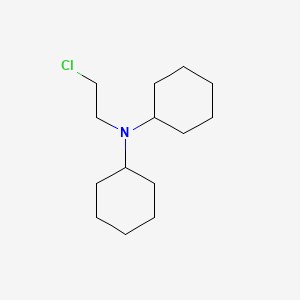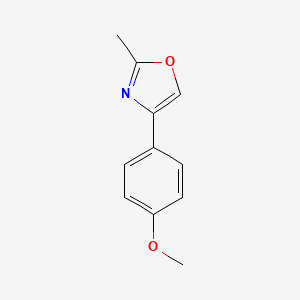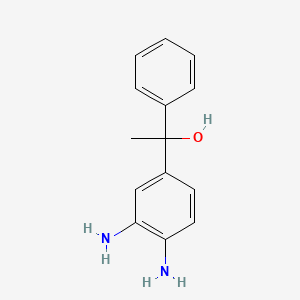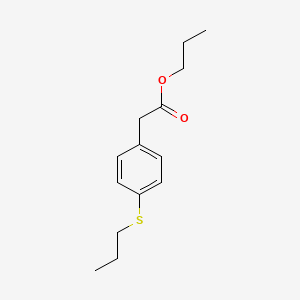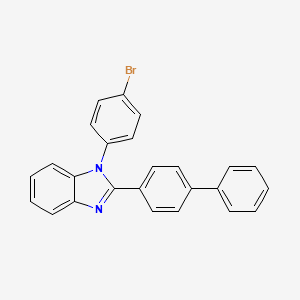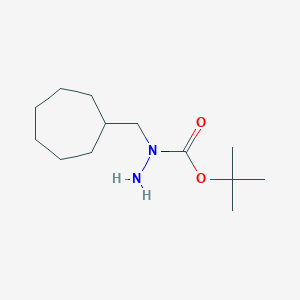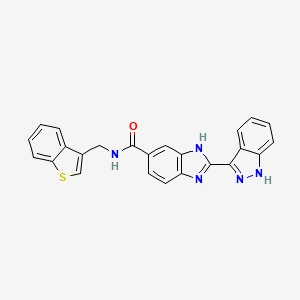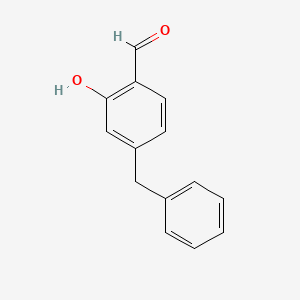
(3-Methoxy-1,8-naphthyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-1,8-naphthyridin-4-yl)methanol is a chemical compound belonging to the class of 1,8-naphthyridines, which are heterocyclic aromatic organic compounds. These compounds are known for their diverse biological activities and photochemical properties. The presence of the methoxy group and the hydroxymethyl group in this compound makes it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,8-naphthyridin-4-yl)methanol typically involves multiple steps, starting from simpler precursors. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-1,8-naphthyridin-4-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxymethyl groups, which can act as functional handles for further chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical and biological applications.
Scientific Research Applications
(3-Methoxy-1,8-naphthyridin-4-yl)methanol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its photochemical properties make it useful in the development of materials with specific optical characteristics.
Mechanism of Action
(3-Methoxy-1,8-naphthyridin-4-yl)methanol is compared with other similar compounds, such as 1,8-naphthyridine derivatives and other heterocyclic compounds. Its uniqueness lies in the presence of both the methoxy and hydroxymethyl groups, which provide additional functional versatility compared to simpler 1,8-naphthyridine derivatives.
Comparison with Similar Compounds
1,8-Naphthyridine
2,7-Dimethyl-1,8-naphthyridine
1,6-Naphthyridine derivatives
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(3-methoxy-1,8-naphthyridin-4-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-12-10-7(8(9)6-13)3-2-4-11-10/h2-5,13H,6H2,1H3 |
InChI Key |
ANJNWNNMLPJDGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1CO)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


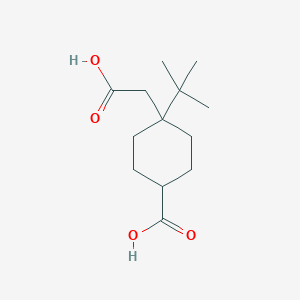

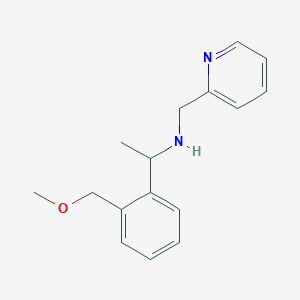

![N-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15355641.png)
